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ATTO 565 Maleimide: A Comparative Guide for
Advanced Microscopy
In the realm of fluorescence microscopy, the selection of an appropriate fluorophore is

paramount to achieving high-quality, reproducible data. This guide provides a detailed

comparison of ATTO 565 maleimide with two other commonly used fluorescent dyes in a

similar spectral range: Alexa Fluor 568 maleimide and Cy3B maleimide. The comparison

focuses on their performance in confocal, STED, and STORM microscopy techniques, offering

researchers, scientists, and drug development professionals a comprehensive overview to

inform their experimental design.

Spectroscopic and Photophysical Properties
The foundational characteristics of a fluorophore dictate its suitability for specific applications.

ATTO 565, a rhodamine-based dye, is known for its high fluorescence quantum yield and

exceptional thermal and photostability.[1][2] Alexa Fluor 568 is a bright and photostable dye,

while Cy3B is an improved version of the Cy3 dye with significantly increased fluorescence

quantum yield and photostability. The key spectral properties of these dyes are summarized

below.
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Property ATTO 565 Alexa Fluor 568 Cy3B

Excitation Max (nm) 563 - 564 578 559 - 560

Emission Max (nm) 590 - 592 603 570 - 571

Molar Extinction

Coefficient (M⁻¹cm⁻¹)
120,000 91,000 121,000 - 130,000

Quantum Yield (%) 90 69 68 - >70

Performance in Microscopy Techniques
The choice of a fluorescent probe is critically dependent on the microscopy technique being

employed. This section evaluates the performance of ATTO 565 maleimide and its alternatives

in confocal, STED, and STORM microscopy.

Confocal Microscopy
In conventional confocal microscopy, all three dyes can be effectively used. ATTO 565's high

brightness and photostability make it an excellent choice for generating high-contrast images.

[1] Alexa Fluor 568 is also widely used and known for its bright fluorescence and good

photostability, outperforming traditional dyes like FITC.[3] Cy3B also performs well, offering a

bright and stable signal.

Stimulated Emission Depletion (STED) Microscopy
STED microscopy requires fluorophores that can be efficiently depleted to achieve super-

resolution. ATTO 565 is a well-regarded dye for STED microscopy due to its excellent

photophysical properties.[1][2][4] Studies have shown that ATTO 565 can provide a resolution

of around 60 nm in STED imaging, a significant improvement over the ~240 nm resolution of

confocal microscopy.[2] While Alexa Fluor 594 (spectrally similar to 568) has been used for

STED, ATTO dyes are often favored for their performance in this application.

Stochastic Optical Reconstruction Microscopy (STORM)
STORM imaging relies on the photoswitching of fluorophores between a fluorescent "on" state

and a dark "off" state. The performance of a dye in STORM is determined by properties such

as photon output per switching event and duty cycle.
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For dSTORM, Cy3B is often considered one of the highest-performing dyes in the red spectral

range.[5] Alexa Fluor 568 is also a good dye for STORM and is often used in combination with

other dyes for multi-color imaging.[6] However, one study noted that ATTO 565 and Alexa Fluor

568 exhibited limited photoswitching under their specific dSTORM imaging conditions with

green excitation.[7] Another study found that while Cy3B showed some blinking, Alexa Fluor

568 did not exhibit significant blinking in their buffer system.[6] Therefore, for STORM

applications, Cy3B and Alexa Fluor 568 appear to be more commonly and successfully used

compared to ATTO 565.

Experimental Protocols
Detailed below are general protocols for protein labeling with maleimide-functionalized dyes

and a basic workflow for immunofluorescence imaging.

Protein Labeling with Maleimide Dyes
This protocol describes the covalent attachment of maleimide-functionalized dyes to thiol

groups on proteins, such as those from cysteine residues.

Materials:

Protein to be labeled (in an amine-free buffer like PBS, pH 7.0-7.5)

Maleimide-functionalized dye (ATTO 565, Alexa Fluor 568, or Cy3B)

Anhydrous dimethyl sulfoxide (DMSO)

Reducing agent (e.g., DTT or TCEP), optional

Purification column (e.g., Sephadex G-25)

Procedure:

Protein Preparation: Dissolve the protein at a concentration of 1-10 mg/mL in a suitable

buffer (e.g., PBS) at pH 7.0-7.5.[8] If the protein contains disulfide bonds that need to be

reduced to expose thiol groups, incubate with a 10-fold molar excess of TCEP for about 30

minutes at room temperature.[8] If DTT is used, it must be removed by dialysis before adding

the dye.
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Dye Preparation: Allow the vial of maleimide dye to warm to room temperature. Prepare a 10

mM stock solution of the dye in anhydrous DMSO.[8]

Labeling Reaction: While gently stirring, add the dye stock solution to the protein solution to

achieve a 10-20 fold molar excess of the dye.[8] Protect the reaction from light and incubate

for 2 hours at room temperature or overnight at 4°C.

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion

chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[9][10] The first

colored fraction to elute will be the dye-protein conjugate.

Diagram of Labeling Workflow:
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Caption: Workflow for labeling proteins with maleimide-functionalized fluorescent dyes.

Immunofluorescence Staining Protocol
This is a generalized workflow for using the fluorescently labeled antibodies for imaging.

Diagram of Immunofluorescence Workflow:
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Fix Cells
(e.g., 4% PFA)

Permeabilize Cells
(e.g., 0.1% Triton X-100)

Block
(e.g., 1% BSA in PBS)

Primary Antibody Incubation

Wash (3x with PBS)

Secondary Antibody Incubation
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Caption: General workflow for immunofluorescence staining.

Conclusion
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ATTO 565 maleimide is a high-performance fluorescent dye that excels in confocal and STED

microscopy due to its exceptional brightness and photostability. For STORM applications,

particularly dSTORM, Cy3B and Alexa Fluor 568 are generally considered more suitable

choices based on their photoswitching characteristics. The selection of the optimal dye will

ultimately depend on the specific microscopy technique and the experimental requirements.

The provided protocols offer a starting point for the successful application of these fluorophores

in advanced imaging experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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